molecular formula C8H15BrN2S B1394617 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1280787-27-0

4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1394617
CAS No.: 1280787-27-0
M. Wt: 251.19 g/mol
InChI Key: KKUZNTVJTYJRSZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound belonging to the thiazole class. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the thiazole ring, and it is commonly used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as tert-butylamine and methylamine.

  • Reaction Steps: The synthesis involves a multi-step reaction process, including the formation of the thiazole ring through cyclization reactions.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazole ring.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the thiazole ring.

Scientific Research Applications

4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in biological studies to investigate its effects on various biological systems.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-tert-butyl-N-(2-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

  • 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrobromide

  • 4-(4-bromophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine hydrobromide

Uniqueness: 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is unique due to its specific structural features, such as the tert-butyl and methyl groups, which influence its chemical reactivity and biological activity. These features distinguish it from other thiazole derivatives and contribute to its distinct properties and applications.

Properties

IUPAC Name

4-tert-butyl-N-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.BrH/c1-8(2,3)6-5-11-7(9-4)10-6;/h5H,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUZNTVJTYJRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-27-0
Record name 2-Thiazolamine, 4-(1,1-dimethylethyl)-N-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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